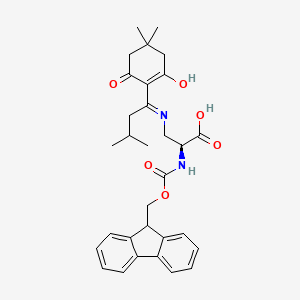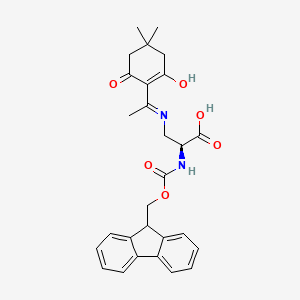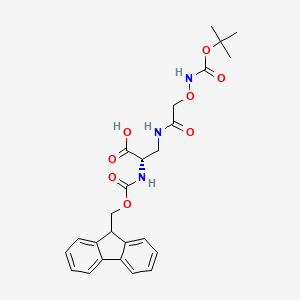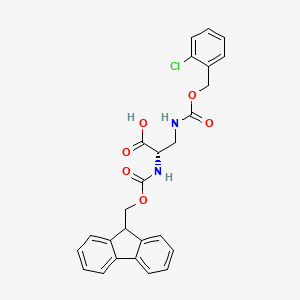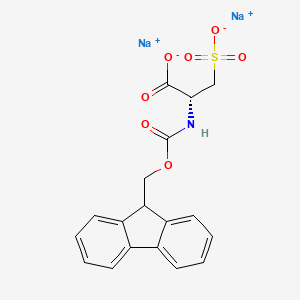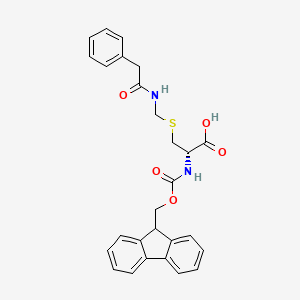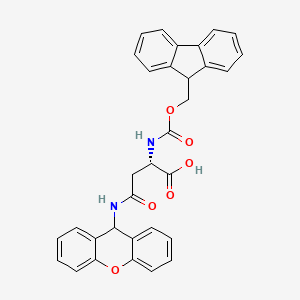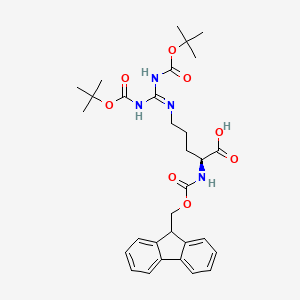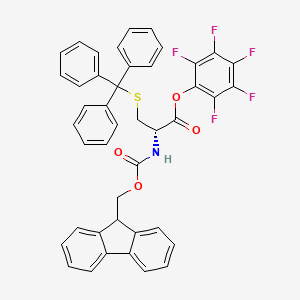
Fmoc-d-cys(trt)-opfp
Übersicht
Beschreibung
“Fmoc-d-cys(trt)-opfp” is a derivative of the amino acid cysteine, used in peptide synthesis . It is also known as Nα-Fmoc-S-trityl-D-cysteine .
Synthesis Analysis
“Fmoc-d-cys(trt)-opfp” is used as a standard reagent for coupling cysteine into peptide sequences . It is recommended to introduce this derivative using the symmetrical anhydride or DIPCDI/HOBt activation to minimize enantiomerization .
Molecular Structure Analysis
The molecular formula of “Fmoc-d-cys(trt)-opfp” is C37H31NO4S . Its molecular weight is 585.71 g/mol .
Chemical Reactions Analysis
“Fmoc-d-cys(trt)-opfp” is suitable for Fmoc solid-phase peptide synthesis .
Physical And Chemical Properties Analysis
“Fmoc-d-cys(trt)-opfp” is a white to slight yellow to beige powder or crystals . It has a melting point of 168 - 173 °C .
Wissenschaftliche Forschungsanwendungen
Acid-labile Cys-protecting groups for the Fmoc/tBu strategy : Fmoc-Cys(Trt)-OH derivatives are crucial in the Fmoc/tBu strategy for peptide synthesis, especially for regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).
Racemization studies during stepwise Fmoc-Solid phase peptide synthesis : Fmoc-Cys(Trt)-OH is prone to racemization during peptide synthesis, but this can be reduced significantly through specific synthesis techniques (Kaiser et al., 1996).
Protection of histidine in peptide synthesis : The trityl (Trt) group, as in Fmoc-Cys(Trt)-OH, is ideal for side-chain protection of His in peptide syntheses, especially when combined with other protecting groups cleavable by mild acidolysis (Sieber & Riniker, 1987).
Adsorption on molecularly imprinted polymers : Fmoc-Cys(Trt)-OH and its analogues are used in studying the adsorption properties on molecularly imprinted polymers, important in understanding interactions and affinities in biochemical processes (Kim & Guiochon, 2005).
Synthesis of cyclic peptides as potential anti-malarials : Fmoc-Cys(Trt)-OH is used in the synthesis of cyclic peptides showing potent activity against malaria strains (Fagúndez et al., 2018).
Investigation in solid-phase peptide synthesis : Fmoc-Cys(Trt)-OH demonstrates excellent characteristics in Fmoc solid-phase peptide synthesis, especially in the synthesis and workup of peptides like Somatostatin (Mccurdy, 1989).
Epimerization-free preparation of C-terminal Cys peptide acid : Fmoc-Cys(Trt)-OH helps in achieving epimerization-free preparation of C-terminal-Cys-containing peptide acid, crucial for precise peptide synthesis (Tsuda et al., 2020).
Efficient chemical protein synthesis : Fmoc-Cys(Trt)-OH is used in chemical protein synthesis, particularly in facilitating fully convergent and one‐pot native chemical ligations (Kar et al., 2020).
Wirkmechanismus
Target of Action
Fmoc-D-Cys(Trt)-Opfp is a derivative of the amino acid cysteine . It is primarily used in the field of peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of disulfide bonds, which are important for the structural stability of many proteins .
Mode of Action
Fmoc-D-Cys(Trt)-Opfp interacts with its targets (peptide chains) through a process known as Fmoc solid-phase peptide synthesis . In this process, the compound is added to a growing peptide chain, contributing its cysteine residue to the chain. The Fmoc group (Fluorenylmethyloxycarbonyl) and Trt group (Trityl) are protecting groups that prevent unwanted side reactions during the synthesis process . They are removed after the peptide synthesis is complete, leaving behind the desired peptide product .
Biochemical Pathways
The biochemical pathways affected by Fmoc-D-Cys(Trt)-Opfp are those involved in protein synthesis and folding. By contributing cysteine residues to peptide chains, this compound plays a role in the formation of proteins. Moreover, the cysteine residues can form disulfide bonds, which are crucial for the correct folding and stability of many proteins .
Result of Action
The result of Fmoc-D-Cys(Trt)-Opfp’s action is the successful synthesis of peptide chains with the correct sequence of amino acids, including cysteine residues at the desired positions. These peptide chains can then fold into functional proteins, with disulfide bonds contributing to their structural stability .
Action Environment
The action of Fmoc-D-Cys(Trt)-Opfp is influenced by various environmental factors in the laboratory setting. These include the pH and temperature of the reaction, the presence of other reagents, and the specific protocol followed for the peptide synthesis. Proper storage conditions (2-8°C) are also important for maintaining the stability and efficacy of the compound .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAUCYDVXIPBDR-UUWRZZSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H30F5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692811 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-d-cys(trt)-opfp | |
CAS RN |
200395-72-8 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



